molecular formula C30H38N4O4 B1671370 Epelsiban CAS No. 872599-83-2

Epelsiban

Cat. No.: B1671370
CAS No.: 872599-83-2
M. Wt: 518.6 g/mol
InChI Key: UWHCWRQFNKUYCG-QUZACWSFSA-N
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Description

Epelsiban is a selective and potent oxytocin receptor antagonist. It is an orally bioavailable drug initially developed by GlaxoSmithKline for the treatment of premature ejaculation in men. This compound has also been investigated for its potential to enhance embryo or blastocyst implantation in women undergoing in vitro fertilization and for the treatment of adenomyosis .

Preparation Methods

The synthesis of Epelsiban involves the identification of 2,5-diketopiperazines as novel and selective antagonists at the human oxytocin receptor. The lead compound showed potency as a mixture of isomers in the amide side-chain. Structure-activity relationship studies led to the development of semi-rigid and chirally pure 2,5-diketopiperazines with optimal activity in the (3R, 6R, 7R) series. The synthesis involves the use of small exocyclic aromatic rings combined with small amides to achieve good oral bioavailability and oxytocin antagonist potency .

Chemical Reactions Analysis

Epelsiban undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Scientific Research Applications

Epelsiban's applications can be categorized into several key areas:

  • Reproductive Medicine
    • Premature Ejaculation : Clinical trials have assessed the efficacy of this compound in treating premature ejaculation. A phase 2 study indicated that while this compound was well tolerated, it did not produce statistically significant improvements in intravaginal ejaculatory latency time compared to placebo . The study involved 77 men and highlighted the need for further investigation into dosing regimens and patient selection.
    • Embryo Implantation : this compound has been studied for its ability to enhance embryo or blastocyst implantation during in vitro fertilization (IVF). The mechanism involves antagonizing oxytocin's effect on uterine contractility, potentially improving implantation rates .
    • Adenomyosis Treatment : Research indicates that this compound may alleviate symptoms associated with adenomyosis by modulating uterine contractions through oxytocin receptor antagonism. Studies have shown competitive antagonism to oxytocin in both in vitro and in vivo models .
  • Pharmacological Studies
    • Mechanistic Insights : this compound serves as a model compound for studying the structure-activity relationship of oxytocin receptor antagonists. Its unique properties allow researchers to explore the biological roles of oxytocin receptors across various physiological processes .
    • Safety and Tolerability : Multiple studies have evaluated the safety profile of this compound at varying doses (200 mg to 900 mg daily) in healthy volunteers. Results indicate a favorable safety profile with common adverse effects such as headache but no significant safety concerns identified .

Case Studies

  • Clinical Trial on Premature Ejaculation :
    • A double-blind, placebo-controlled trial involving 77 men evaluated the efficacy of two doses of this compound (50 mg and 150 mg). The study found no significant change in ejaculatory latency times compared to placebo despite good tolerability .
  • Studies on Embryo Implantation :
    • Research involving animal models demonstrated that administration of this compound increased successful implantation rates compared to controls, indicating its potential utility in enhancing IVF outcomes .
  • Adenomyosis Research :
    • In preclinical studies, this compound showed promise in reducing myometrial contractility associated with adenomyosis symptoms, suggesting further exploration in clinical settings could be beneficial .

Mechanism of Action

Epelsiban exerts its effects by selectively binding to and antagonizing the oxytocin receptor. This prevents oxytocin from binding to its receptor, thereby inhibiting the downstream signaling pathways associated with oxytocin receptor activation. The molecular targets and pathways involved include the inhibition of oxytocin-mediated signaling, which affects various physiological processes such as ejaculation and uterine contractions .

Comparison with Similar Compounds

Epelsiban is unique in its high selectivity and potency as an oxytocin receptor antagonist. Similar compounds include other oxytocin receptor antagonists such as:

Biological Activity

Epelsiban, a selective oxytocin receptor antagonist (ORA), has garnered attention for its potential therapeutic applications, particularly in the fields of reproductive health and sexual medicine. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and implications for various medical conditions.

Pharmacodynamics

This compound exhibits high affinity for the oxytocin receptor (OTR), with a nanomolar affinity and over 27,000-fold selectivity for OTR compared to vasopressin receptors. This selectivity is crucial as it minimizes off-target effects that could arise from non-specific receptor interactions . The mechanism of action involves competitive antagonism of oxytocin, which is known to stimulate uterine contractions and prostaglandin production in myometrial cells. In vitro studies have demonstrated that this compound can effectively inhibit oxytocin-induced signaling pathways, including inositol trisphosphate (IP3) production and extracellular regulated kinase (ERK)1/2 activity .

Premature Ejaculation

A phase 2 clinical trial assessed the efficacy of this compound in treating premature ejaculation (PE). In this randomized, placebo-controlled study involving 77 men aged 18-55, subjects received either placebo or this compound at doses of 50 mg or 150 mg prior to sexual activity. The primary outcome measure was the intravaginal ejaculatory latency time (IELT). Results indicated that while there was an increase in IELT in both active treatment groups compared to placebo (mean IELT: 0.72 minutes for 50 mg and 0.69 minutes for 150 mg vs. 0.62 minutes for placebo), these changes were not statistically significant. The most common adverse event reported was headache, with similar rates across all groups .

Reproductive Health

This compound's role extends to reproductive health, particularly in enhancing implantation rates during in vitro fertilization (IVF). Preclinical studies have shown that this compound may improve outcomes in women undergoing IVF by modulating uterine contractility and creating a more favorable environment for embryo implantation .

Safety Profile

This compound has been evaluated for safety across multiple studies. In a repeat-dose study involving healthy female volunteers, doses ranging from 600 to 900 mg were administered without significant adverse effects reported beyond mild headaches . Toxicology studies have indicated an adequate safety and tolerability profile over extended periods (up to 13 weeks), supporting its potential use in clinical settings .

Comparative Pharmacology

When compared to other oxytocin antagonists like atosiban and retosiban, this compound shows distinct pharmacological properties. For instance, atosiban has been documented to stimulate prostaglandin production at micromolar concentrations, whereas this compound does not exhibit such agonistic behavior, which may lead to different therapeutic outcomes in conditions like preterm labor .

Data Summary Table

Study TypePopulationDose RangePrimary OutcomeFindings
Phase 2 RCTMen with PE50 mg / 150 mgIELTNo significant change vs. placebo
Repeat-Dose StudyHealthy females600-900 mgSafety/TolerabilityWell tolerated; mild headache
Preclinical StudiesAnimal modelsVariousUterine contractilityInhibition of oxytocin-induced effects
Comparative Pharmacology StudyHuman myometrial cellsN/ASignaling pathwaysDistinct action compared to atosiban

Q & A

Basic Research Questions

Q. What is the pharmacological profile of Epelsiban, and how does it compare to other oxytocin receptor antagonists (OTRAs)?

this compound is a non-peptide oxytocin receptor antagonist with selective binding affinity for OXTR. Preclinical studies highlight its mechanism of action via competitive inhibition of oxytocin binding, reducing uterine contractility and inflammatory pathways associated with uterine adenomyosis . Compared to peptide-based OTRAs (e.g., Atosiban), this compound exhibits improved oral bioavailability and metabolic stability due to its synthetic Ugi reaction-derived structure . Key comparative metrics include IC50 values, receptor selectivity ratios, and pharmacokinetic parameters (e.g., half-life, Cmax) derived from in vitro assays and Phase I trials .

Q. What methodologies are recommended for synthesizing this compound and its derivatives?

this compound is synthesized via a Ugi four-component reaction (U-4CR), combining N-benzyloxycarbonyl-R-indanylglycine, pyridylaldehydes, o-benzyloxyphenyl isonitrile, and R-α-amino acid esters. Post-condensation steps include hydrogenolysis to remove protective groups (Z and benzyl) and carbonyldiimidazole (CDI)-mediated cyclization . Researchers should optimize solvent systems (e.g., DMF/THF ratios) and monitor reaction progress using HPLC-MS to ensure purity (>95%) and yield (>60%) .

Q. How should experimental designs for in vitro efficacy studies of this compound be structured?

Use primary human myometrial cells or OXTR-transfected cell lines to assess receptor antagonism. Key parameters:

  • Dose-response curves : Test this compound at 1 nM–10 µM against oxytocin-induced intracellular Ca<sup>2+</sup> flux.
  • Control groups : Include Atosiban (positive control) and vehicle-only treatments.
  • Endpoint assays : Measure cAMP levels (ELISA) or ERK phosphorylation (Western blot) to quantify OXTR pathway inhibition . Replicate experiments in triplicate and validate with statistical models (e.g., ANOVA with Tukey’s post hoc test) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical efficacy and clinical trial outcomes for this compound?

Despite Phase I success (safety/tolerability), Phase II trials for uterine adenomyosis were halted for non-safety reasons, suggesting efficacy limitations. To investigate:

  • Compare preclinical models (e.g., rodent adenomyosis models) with human pathophysiology, noting species-specific OXTR expression patterns .
  • Analyze pharmacokinetic/pharmacodynamic (PK/PD) mismatches: Assess whether trough plasma concentrations (Cmin) in humans fall below therapeutic thresholds observed in vitro .
  • Use meta-analysis of trial data to identify subpopulation responses (e.g., hormonal status, disease severity) that may explain variability .

Q. What strategies are effective for optimizing this compound’s selectivity and reducing off-target effects in vivo?

  • Structural analogs : Modify the pyridylaldehyde moiety to reduce affinity for vasopressin receptors (V1A/V2).
  • Molecular docking simulations : Use OXTR crystal structures (PDB ID: 6TPK) to identify residues critical for binding and adjust substituents accordingly .
  • In vivo profiling : Screen for off-target effects via receptor panelling (e.g., CEREP assay) and monitor biomarkers (e.g., serum sodium levels) in rodent models .

Q. How should researchers address reproducibility challenges in this compound’s synthesis and characterization?

  • Protocol standardization : Document reaction conditions (temperature, solvent purity) and analytical methods (e.g., NMR δ-values for key protons) .
  • Batch-to-batch validation : Use LC-MS and elemental analysis to confirm consistency in purity (>98%) and stoichiometry .
  • Open-data practices : Share synthetic protocols and raw spectral data via repositories like Zenodo to enable independent verification .

Properties

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHCWRQFNKUYCG-QUZACWSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029864
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872599-83-2
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872599-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epelsiban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epelsiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPELSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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